A Technical Guide to 4-(Chloromethyl)phenyltrichlorosilane: Structure, Reactivity, and Applications
A Technical Guide to 4-(Chloromethyl)phenyltrichlorosilane: Structure, Reactivity, and Applications
Executive Summary: 4-(Chloromethyl)phenyltrichlorosilane is a bifunctional organosilicon compound of significant interest in materials science and synthetic chemistry. Its unique structure, featuring a highly reactive trichlorosilyl group for surface anchoring and a versatile chloromethyl group for subsequent functionalization, makes it a powerful tool for surface modification, the synthesis of advanced polymers, and as an intermediate in pharmaceutical manufacturing. This guide provides an in-depth analysis of its chemical structure, reactivity, synthesis, and key applications, along with essential safety and handling protocols for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
Proper identification is critical for regulatory compliance and scientific accuracy. 4-(Chloromethyl)phenyltrichlorosilane is known by several synonyms, and its key identifiers are summarized below.
| Identifier | Value |
| Chemical Name | 4-(Chloromethyl)phenyltrichlorosilane |
| IUPAC Name | trichloro-[4-(chloromethyl)phenyl]silane[1][2] |
| CAS Number | 13688-90-9[1][3][4][5] |
| Molecular Formula | C₇H₆Cl₄Si[1][3][5] |
| Molecular Weight | 260.02 g/mol [3][5] |
| Common Synonyms | (p-Chloromethyl)phenyltrichlorosilane, 4-Trichlorosilylbenzyl chloride, Trichloro[4-(chloromethyl)phenyl]silane[3][5] |
| InChI Key | YBYBQFPZMKPGPJ-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C1=CC(=CC=C1CCl)(Cl)Cl[1][3] |
Core Structure Analysis
The utility of 4-(chloromethyl)phenyltrichlorosilane stems from its distinct structural components: a central phenyl ring substituted with two functional groups possessing orthogonal reactivity.
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The Trichlorosilyl Group (-SiCl₃): This moiety is the molecule's anchor. The silicon-chlorine bonds are highly polarized and susceptible to hydrolysis. This reactivity is the cornerstone of its use in surface modification, where it readily reacts with hydroxyl groups on substrates like silica or metal oxides to form stable covalent siloxane (Si-O-Substrate) bonds.
-
The Chloromethyl Group (-CH₂Cl): This benzylic halide acts as a versatile functional handle. The chlorine atom can be readily displaced by a wide range of nucleophiles, enabling the attachment of other molecules or the initiation of polymerization reactions after the silane has been anchored to a surface.
Caption: Molecular structure of 4-(chloromethyl)phenyltrichlorosilane.
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and application. It is a clear, colorless liquid that is highly sensitive to moisture.[1][4]
| Property | Value | Source(s) |
| Appearance | Clear, colorless to light yellow liquid | [2][4] |
| Boiling Point | 142-144 °C at 15 mmHg | [1][4] |
| Density | 1.361 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.549 | [4] |
| Flash Point | 78 °C (172 °F) | [1][4] |
| Solubility | Reacts with water and other protic solvents | [1][3][4] |
| Sensitivity | Moisture sensitive | [1][4] |
Reactivity and Mechanistic Insights
The compound's dual functionality is the key to its utility, allowing for a two-stage reaction workflow: surface attachment followed by functionalization.
The Trichlorosilyl Moiety: A Highly Electrophilic Anchor
The trichlorosilyl group is the primary reactive site for surface binding. The silicon atom is highly electrophilic, making it a target for nucleophiles. On hydroxylated surfaces (like glass, silicon wafers, or metal oxides), the surface hydroxyl groups attack the silicon atom, displacing chloride ions. This process typically proceeds in three steps:
-
Initial Hydrolysis: Trace moisture in the solvent or on the surface hydrolyzes one or more Si-Cl bonds to form reactive silanol (Si-OH) groups.
-
Surface Condensation: The silanol groups condense with the surface -OH groups, forming a strong, covalent Si-O-Surface bond and releasing water.
-
Cross-Linking: Adjacent silanol groups on neighboring molecules can condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) that enhances the stability and density of the resulting monolayer.[6]
This self-assembly mechanism creates a robust, covalently bound organic layer on the inorganic substrate.
The Chloromethyl Moiety: A Versatile Functional Handle
Once the molecule is anchored to a surface, the chloromethyl group becomes the focal point for further chemical modification. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the covalent attachment of a vast array of molecules, including:
-
Amines: To introduce positive charges or couple proteins.
-
Thiols: For binding to gold surfaces or introducing specific functionalities.
-
Azides: To create surfaces ready for "click" chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Initiators: For surface-initiated polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the growth of polymer brushes from the surface.[7]
Caption: Workflow illustrating the dual reactivity of the molecule.
Synthesis and Characterization
Synthetic Pathways
Two primary routes are documented for the synthesis of 4-(chloromethyl)phenyltrichlorosilane:
-
Grignard Reaction (Not explicitly cited but a standard method): This involves the reaction of a Grignard reagent, 4-(chloromethyl)phenylmagnesium bromide, with an excess of silicon tetrachloride (SiCl₄) in an anhydrous ether solvent. The organometallic reagent displaces one chloride from SiCl₄ to form the desired product.
-
Radical Chlorination: A more common industrial route involves the free-radical chlorination of p-tolyltrichlorosilane.[3] This reaction is typically initiated by UV light or a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)) in the presence of chlorine gas.
Experimental Protocol: Radical Chlorination of p-Tolyltrichlorosilane
-
Charge a UV-transparent reactor, equipped with a reflux condenser, gas inlet, and magnetic stirrer, with p-tolyltrichlorosilane and a catalytic amount of AIBN.
-
Heat the mixture to 60-70°C under an inert atmosphere (e.g., Argon).
-
Introduce chlorine gas (Cl₂) at a controlled rate while irradiating the mixture with a UV lamp.
-
Monitor the reaction progress using ¹H NMR by observing the disappearance of the tolyl methyl peak (~2.4 ppm) and the appearance of the chloromethyl peak (~4.6 ppm).
-
Once the reaction is complete, purge the system with an inert gas to remove excess chlorine and HCl byproduct.
-
The crude product is then purified by fractional distillation under reduced pressure to yield 4-(chloromethyl)phenyltrichlorosilane.
Spectroscopic Characterization
While a dedicated public spectrum is not available, the expected spectroscopic data can be inferred from the structure and data for similar compounds:
-
¹H NMR (CDCl₃): The spectrum would exhibit two key signals: a singlet for the benzylic protons (-CH₂Cl) around δ 4.6 ppm and a set of two doublets in the aromatic region (δ 7.4-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR (CDCl₃): Expected signals would include the chloromethyl carbon (~45 ppm), four aromatic carbons (between ~128-140 ppm), with the silicon-bound carbon being the most downfield.
-
IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (~3050 cm⁻¹), Si-Cl stretching (strong bands in the 450-600 cm⁻¹ region), and C-Cl stretching (~700-800 cm⁻¹).[8][9]
-
Mass Spectrometry (EI): The mass spectrum would show a complex isotopic pattern for the molecular ion [M]⁺ due to the presence of four chlorine atoms. The exact mass is 259.896337 Da.[3]
Key Applications in Research and Development
Surface Modification and Self-Assembled Monolayers (SAMs)
The primary application is in the formation of SAMs on various substrates. The trichlorosilyl group ensures robust, covalent attachment, creating a well-defined organic interface. The terminal chloromethyl group can then be used to tailor the surface properties, such as wettability, biocompatibility, or chemical reactivity. This technique is fundamental in the fabrication of biosensors, microarrays, and chromatography stationary phases.
Initiator for Surface-Grafted Polymerization
This molecule is widely used as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP).[7] After forming a SAM, the chloromethyl groups act as initiation sites. Exposure to a monomer and an ATRP catalyst system results in the growth of polymer chains directly from the surface, creating a dense layer of "polymer brushes." This method is used to create surfaces with tunable properties for applications in lubrication, anti-fouling coatings, and responsive materials.
Intermediate in Pharmaceutical and Fine Chemical Synthesis
In addition to materials science, it serves as a valuable intermediate in organic synthesis.[1][4][7] Both the silicon and chloro-alkyl moieties can be further transformed, making it a versatile building block for complex molecules in the pharmaceutical and fine chemical industries.
Safety, Handling, and Storage Protocols
Hazard Identification
4-(Chloromethyl)phenyltrichlorosilane is a hazardous chemical that requires stringent safety precautions.
-
GHS Classification: Corrosive. Causes severe skin burns and eye damage. Combustible liquid.[1]
-
Primary Hazards: Reacts violently with water, moisture, and protic solvents to release corrosive hydrogen chloride (HCl) gas. It is a lachrymator (induces tearing).
Protocol for Safe Handling and Use
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood with sufficient airflow. An emergency eyewash station and safety shower must be immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a full-face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., neoprene or nitrile rubber).
-
Skin Protection: Wear a flame-retardant lab coat and appropriate protective clothing.
-
-
Handling Procedure: Use only flame-dried glassware under a dry, inert atmosphere (e.g., nitrogen or argon). Transfer the liquid using dry syringes or cannulas. Avoid contact with air, moisture, water, bases, alcohols, and oxidizing agents.[1]
Storage and Disposal Guidelines
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. The container should be stored under a dry inert gas.[1]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its reactivity with water, quenching procedures must be performed with extreme caution by trained personnel.
References
-
Chang, C.-Y., Liang, W.-W., Lai, Y.-Y., & Hsu, C.-S. (2013). Formation of Nanostructured Fullerene Interlayer through Accelerated Self-Assembly and Cross-Linking of Trichlorosilane Moieties Leading to Enhanced Efficiency of Photovoltaic Cells. ResearchGate. Available at: [Link]
-
LookChem. (n.d.). 4-(Chloromethyl)phenyltrichlorosilane. Retrieved from: [Link]
-
PubChem. (n.d.). Phenyltrichlorosilane. Retrieved from: [Link]
-
GTI Laboratories Supplies. (n.d.). 4-(Chloromethyl)phenyltrichlorosilane, 95+%, for synthesis, 30ml. eBay. Retrieved from: [Link]
-
NIST. (n.d.). Silane, chloromethylphenyl-. In NIST Chemistry WebBook. Retrieved from: [Link]
-
NIST. (n.d.). 4-(chloromethyl)phenyltrimethoxysilane. In NIST Chemistry WebBook. Retrieved from: [Link]
-
PubChem. (n.d.). 4-(Chloromethyl)phenyltrimethoxysilane. Retrieved from: [Link]
-
Cavuoto, D., Zaccheria, F., & Ravasio, N. (2018). Example of trichlorosilane grafting procedure on surface hydroxyl groups. ResearchGate. Retrieved from: [Link]
-
NIST. (n.d.). Phenethyltrichlorosilane. In NIST Chemistry WebBook. Retrieved from: [Link]
-
ResearchGate. (n.d.). Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition. Retrieved from: [Link]
-
ResearchGate. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). Retrieved from: [Link]
-
MDPI. (2022). Role of the Hydroxyl Groups Coordinated toTiO2 Surface on the Photocatalytic Decomposition of Ethylene at Different Ambient Conditions. Retrieved from: [Link]
Sources
- 1. 4-(Chloromethyl)phenyltrichlorosilane, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 4-(Chloromethyl)phenyltrichlorosilane, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-(Chloromethyl)phenyltrichlorosilane|lookchem [lookchem.com]
- 4. 4-(CHLOROMETHYL)PHENYLTRICHLOROSILANE | 13688-90-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Chloromethyl)phenyltrichlorosilane, 95+%, for synthesis, 30ml | eBay [ebay.com]
- 8. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Silane, chloromethylphenyl- [webbook.nist.gov]
